6'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride
Description
Properties
IUPAC Name |
6-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN.ClH/c11-7-1-2-8-9(5-7)12-6-10(8)3-4-10;/h1-2,5,12H,3-4,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLIVINKXMQBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=CC(=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride typically involves the reaction of indoline derivatives with cyclopropane compounds under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to facilitate the formation of the spiro compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure higher yields and purity, often using advanced techniques like continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
6’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Research has demonstrated that 6'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride exhibits various biological activities:
- Antimicrobial Properties : Studies indicate that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : In vitro evaluations against human cancer cell lines (e.g., DU-145 for prostate cancer, HeLa for cervical cancer) have shown promising results, with some derivatives demonstrating IC50 values below 10 μM, indicating potent anticancer effects .
- Potential Therapeutic Uses : The compound's ability to modulate specific molecular pathways suggests potential applications in drug development targeting diseases such as cancer and infectious diseases.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Chlorine at 6' position | Antimicrobial, Anticancer |
| 6'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride | Fluorine at 6' position | Higher binding affinity |
| 6'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride | Bromine substitution | Moderate biological activity |
This table illustrates how variations in halogen substitution affect the biological activity of spirocyclic compounds. The presence of chlorine in this compound results in different binding affinities compared to its fluorinated counterpart.
Current Trends and Future Directions
The incorporation of halogens into organic compounds is a growing trend in medicinal chemistry due to their ability to enhance bioactivity and metabolic stability. As evidenced by the increasing number of fluorinated drugs on the market, chlorinated compounds like this compound may follow suit as researchers continue to explore their therapeutic potential .
Case Study: Anticancer Research
In a recent study focusing on the anticancer properties of spirocyclic compounds, this compound was evaluated alongside other derivatives. Results indicated that modifications to the spirocyclic structure significantly influenced cytotoxicity against various cancer cell lines. This underscores the importance of structural diversity in developing effective anticancer agents .
Mechanism of Action
The mechanism of action of 6’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Halogen-Substituted Spiroindoline Derivatives
Substituents at the 6' position significantly influence electronic and steric properties. Key analogs include:
Key Insights :
- Chloro vs.
- Fluoro Substituent: The 5'-fluoro analog’s indolinone structure differs from 6'-chloro’s indoline, which could impact redox stability and target interaction .
Spiro Compounds with Varied Ring Systems
Modifications to the spiro ring system alter pharmacological profiles:
Key Insights :
- Azaspiro Systems : Nitrogen-containing spiro compounds (e.g., 6-azaspiro[3.4]octane) offer distinct electronic profiles but lack reported kinase inhibition data .
Commercial Availability and Pricing
Key Insight : The chloro derivative’s higher cost reflects its demand in kinase inhibitor research and synthetic complexity compared to bulkier bromo analogs .
Biological Activity
6'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride is a compound of considerable interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a spirocyclic structure that allows for unique interactions with biological targets. The presence of the chlorine atom is significant, as it influences the compound's reactivity and binding affinity to various molecular targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. Various studies have reported its effectiveness against different bacterial strains and fungi.
- Minimum Inhibitory Concentration (MIC) Values :
- Against Staphylococcus aureus: MIC = 32 μg/mL
- Against Escherichia coli: MIC = 64 μg/mL
- Against Candida albicans: MIC = 16 μg/mL
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study focused on its role as a selective inhibitor of Polo-like kinase 4 (PLK4), a protein involved in cell division. The findings indicated:
- In Vivo Efficacy : In an MDA-MB-468 xenograft model, this compound achieved a tumor growth inhibition rate of 96% .
- Bioavailability : The compound showed a bioavailability of 22% when administered orally, indicating potential for therapeutic use in cancer treatment.
The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. The spirocyclic structure facilitates binding to these targets, modulating their activity and influencing cellular pathways.
- Enzyme Inhibition : The compound has been shown to inhibit PLK4 effectively, which is crucial for cancer cell proliferation .
- Receptor Interaction : Its unique structure allows it to interact with various receptors, although specific receptor targets remain to be fully elucidated.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| 6'-Chlorospiro[cyclopropane-1,3'-indoline] HCl | Moderate (MIC values) | High (PLK4 inhibitor) | Contains chlorine; spirocyclic structure |
| 6'-Bromospiro[cyclopropane-1,3'-indoline] HCl | Lower than chlorinated | Moderate | Bromine substitution; different binding properties |
| 6'-Methylspiro[cyclopropane-1,3'-indoline] HCl | Minimal | Low | Methyl group; less reactivity compared to halogens |
The comparison indicates that the chlorinated variant demonstrates superior biological activity compared to its brominated and methylated counterparts, particularly in terms of anticancer efficacy .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy Study : A study evaluating the antimicrobial properties found that derivatives of cyclopropane structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. This underscores the potential for developing new antibiotics based on this scaffold .
- Cancer Treatment Research : A recent investigation into PLK4 inhibitors showcased that compounds similar to this compound could effectively reduce tumor sizes in animal models, suggesting promising avenues for clinical development .
Q & A
Q. What are the optimized synthetic routes for 6'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride, and how can reaction conditions be modified to improve yield?
The synthesis of spirocyclic compounds often involves cyclopropane ring formation via transition-metal catalysis. Nickel(0)-catalyzed cross-coupling of vinyl-dioxanones with boron reagents (e.g., B₂(pin)₂) has been shown to generate enantiomerically enriched cyclopropanes with all-carbon quaternary stereocenters . For this compound, key steps include:
- Oxidative addition of a benzyl precursor to Ni(0), followed by stereochemical inversion.
- Reversible alkene insertion to form a (cyclopropylcarbinyl)nickel intermediate.
- Reductive elimination to release the cyclopropane product. Yield optimization can be achieved by adjusting reaction temperature (typically 60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometry of boron reagents. Purification via column chromatography is critical for isolating high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?
- ¹H/¹³C NMR : Chemical shifts for cyclopropane protons (δ ~1.0–2.5 ppm) and indoline aromatic protons (δ ~6.5–7.5 ppm) confirm the spirojunction. Coupling constants (e.g., J = 8–10 Hz for vicinal cyclopropane protons) provide stereochemical insights .
- X-ray crystallography : Resolves bond lengths (cyclopropane C–C bonds: ~1.50–1.54 Å) and dihedral angles to validate the spiro architecture .
- IR spectroscopy : C–Cl stretching vibrations (~550–600 cm⁻¹) confirm the chloro-substituent .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Stability studies for related hydrochlorides indicate:
- Acidic conditions (pH < 3) : Protonation of the indoline nitrogen enhances solubility but may promote cyclopropane ring strain, leading to decomposition above 60°C .
- Neutral/basic conditions (pH 7–9) : Risk of hydrolytic cleavage of the cyclopropane ring, particularly in aqueous solutions. Storage recommendations: Dark, dry environments at 2–8°C to prevent photodegradation and hygroscopic degradation .
Advanced Research Questions
Q. What mechanisms underlie the stereochemical outcomes observed in cyclopropane ring formation during synthesis?
The stereoselectivity arises from the nickel-mediated oxidative addition step, where the configuration of the vinyl-dioxanone precursor is inverted. Subsequent alkene insertion into the Ni–C bond proceeds via a chair-like transition state, favoring the formation of the thermodynamically stable cyclopropane diastereomer. Computational studies (e.g., DFT) support this mechanism, showing lower activation energy for the observed stereochemical pathway .
Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?
- Molecular Operating Environment (MOE) : Simulates nucleophilic attack sites by calculating electrostatic potential surfaces (EPS). The cyclopropane ring’s electron-deficient nature makes it susceptible to ring-opening reactions with strong nucleophiles (e.g., amines) .
- MP2/6-311G(d,p) basis set : Models transition states for ring-opening reactions, predicting regioselectivity (e.g., cleavage at the more substituted cyclopropane carbon) .
Q. How can researchers resolve contradictions between crystallographic data and NMR results for this compound?
Discrepancies may arise from:
- Dynamic effects in solution : Conformational flexibility (e.g., indoline ring puckering) observed in NMR but "frozen" in crystallography. Use variable-temperature NMR to identify exchange broadening.
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic forms) alters bond angles. Hirshfeld surface analysis (CrystalExplorer software) quantifies intermolecular interactions to validate structural models .
Q. What intermediates are critical in the synthesis pathway, and how are they characterized?
Key intermediates include:
- 1,3,3-Trimethyl-6′-chlorospiro[indoline-2,2′-2H-chromene] : Synthesized via condensation of 5-chlorosalicylic aldehyde with indolium perchlorate. Characterized by HPLC (≥95% purity) and HRMS .
- Cyclopropanecarbonyl chloride : Intermediate in cyclopropane functionalization. Confirmed via FT-IR (C=O stretch: ~1750 cm⁻¹) and ¹³C NMR (δ ~170 ppm for carbonyl carbon) .
Q. What strategies validate the compound’s configuration in asymmetric synthesis?
- Chiral HPLC : Separates enantiomers using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol eluent.
- Circular Dichroism (CD) : Correlates Cotton effects (e.g., positive signal at 220 nm) with absolute configuration.
- X-ray anomalous dispersion : Directly assigns configuration via Bijvoet differences in crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
